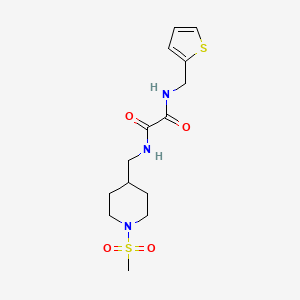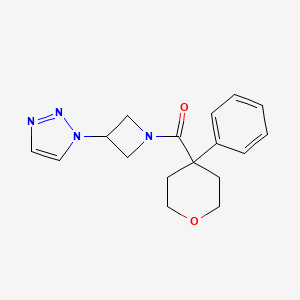
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using(S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . Molecular Structure Analysis
The molecular structure of this compound includes a 1H-1,2,3-triazol-1-yl group, an azetidin-1-yl group, and a 4-phenyltetrahydro-2H-pyran-4-yl group. The exact mass of the molecule is312.373. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar 1H-1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A key aspect of scientific research involving the compound "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone" is its synthesis and structural characterization. Research in this area focuses on synthesizing novel compounds and determining their crystal structures through various spectroscopic methods and X-ray diffraction. For example, Cao et al. (2010) synthesized and characterized a related compound using 1H NMR, MS, and IR spectra data, with the structure confirmed by X-ray diffraction, highlighting the importance of comprehensive analytical techniques in understanding such complex molecules (Cao, Dong, Shen, & Dong, 2010).
Antimicrobial and Antitumoral Activities
Another important area of research is investigating the biological activities of compounds with structures similar to "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone". For instance, Jilloju et al. (2021) discovered derivatives with in vitro anticoronavirus and antitumoral activities, indicating the potential for such compounds to be used in therapeutic applications. The study showed that structural variations could significantly impact biological properties, providing insights into the design of compounds with specific biological activities (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Catalytic Applications
Research also extends to the catalytic properties of triazolyl-containing compounds. Ozcubukcu et al. (2009) developed a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions, demonstrating the utility of such compounds in facilitating chemical reactions under mild conditions. This research highlights the potential of triazolyl-containing compounds in synthetic chemistry and material science applications (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Liquid Crystal Properties
The structural features of triazolyl-containing compounds also lend themselves to studies on liquid crystal properties. Zhao et al. (2013) synthesized and characterized a series of compounds, revealing their liquid crystal behaviors and the influence of structural variations on mesophase range and thermal properties. This line of research contributes to the development of new materials with potential applications in displays and other electronic devices (Zhao, Guo, Chen, & Bian, 2013).
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(20-12-15(13-20)21-9-8-18-19-21)17(6-10-23-11-7-17)14-4-2-1-3-5-14/h1-5,8-9,15H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYEORRUNJAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)
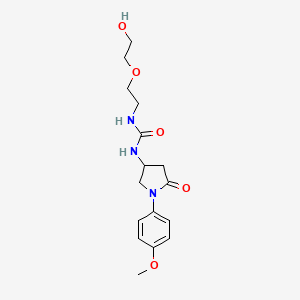
![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)
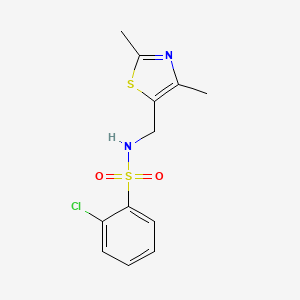
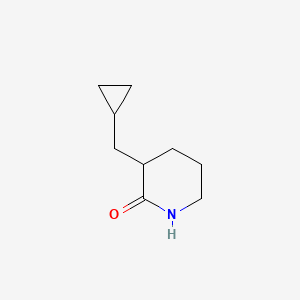
![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)
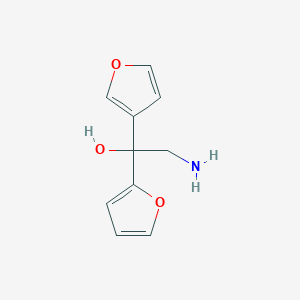
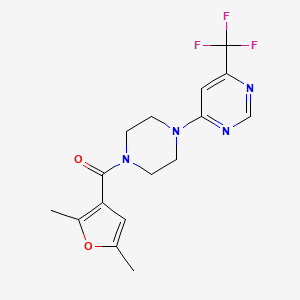
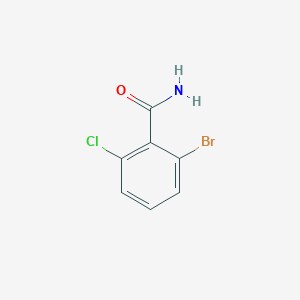
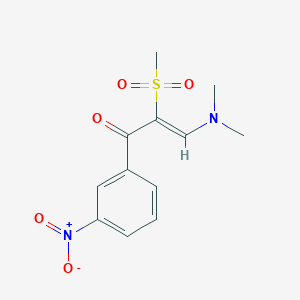
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)
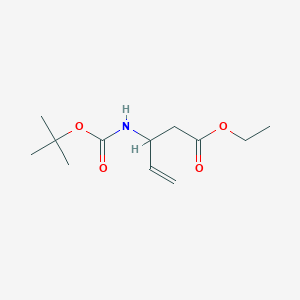
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)
